Crystallographic Target Engagement: PHIP Bromodomain Ligand with Atomic-Resolution Binding Pose Confirmation
CAS 870674-39-8 is a crystallographically confirmed ligand of the PHIP(2) bromodomain with a refined co-crystal structure at 1.21 Å resolution (PDB 7FV0, R-factor 0.179, R-free 0.194) [1]. Among the furan-2-carbonyl piperazine series co-crystallized with PHIP(2), the resolution of the ZK6 complex sits between the N-(2-methoxy-5-methylphenyl) analog ZOU (PDB 7FVK, 1.15 Å) and the unsubstituted carboxamide analog K2M (PDB 5RKI, 1.27 Å) [2]. The PanDDA analysis methodology, which employs ground-state model subtraction to detect low-occupancy fragment binding, confirms that the N-phenyl substitution pattern of ZK6 yields a distinct binding orientation within the atypical threonine-containing PHIP(2) pocket compared to the N-benzyl analog ZMW (PDB 7FVF) [3].
| Evidence Dimension | Crystallographic resolution of PHIP(2) bromodomain co-crystal structures |
|---|---|
| Target Compound Data | Resolution: 1.21 Å; R-factor: 0.179; R-free: 0.194 (PDB 7FV0, ZK6 ligand) |
| Comparator Or Baseline | Comparator 1 (ZOU, PDB 7FVK): 1.15 Å, R-factor 0.173, R-free 0.199; Comparator 2 (K2M, PDB 5RKI): 1.27 Å, R-factor 0.193, R-free 0.214 |
| Quantified Difference | ZK6 resolution is 0.06 Å lower than ZOU but 0.06 Å higher than K2M; ZK6 exhibits the best R-free value (0.194) among these three structures |
| Conditions | PHIP(2) bromodomain (Homo sapiens), X-ray diffraction at Diamond Light Source beamline I04-1, PanDDA fragment screening methodology, synchrotron radiation |
Why This Matters
The lower R-free value for ZK6 (0.194 vs. 0.199 for ZOU and 0.214 for K2M) indicates superior model-to-data agreement, providing procurement-grade confidence that the electron density for the N-phenyl substituent is well-resolved and that this compound's binding pose is experimentally robust for structure-based drug design campaigns.
- [1] PDB-7fv0: PanDDA analysis group deposition — PHIP in complex with Z44602337. Grosjean, H. et al. (2023). Resolution: 1.21 Å, R-factor: 0.179, R-free: 0.194. Protein Data Bank. doi: 10.2210/pdb7fv0/pdb. View Source
- [2] PDB-7fvk (1.15 Å, ZOU ligand) and PDB-5rki (1.27 Å, K2M ligand). PanDDA analysis group depositions. Protein Data Bank. PDBsum entries for 7fvk and 5rki. View Source
- [3] PDB-7fvf: PanDDA analysis group deposition — PHIP in complex with Z123605878 (ZMW ligand, N-benzyl analog). ChemComp-ZMW: N-benzyl-4-(furan-2-carbonyl)piperazine-1-carboxamide. Protein Data Bank Japan (PDBj). View Source
